Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
CAS No.: 852376-55-7
Cat. No.: VC6544764
Molecular Formula: C23H21N5O4S
Molecular Weight: 463.51
* For research use only. Not for human or veterinary use.
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate - 852376-55-7](/images/structure/VC6544764.png)
Specification
CAS No. | 852376-55-7 |
---|---|
Molecular Formula | C23H21N5O4S |
Molecular Weight | 463.51 |
IUPAC Name | ethyl 4-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C23H21N5O4S/c1-3-32-23(30)16-4-8-17(9-5-16)24-20(29)14-33-21-13-12-19-25-26-22(28(19)27-21)15-6-10-18(31-2)11-7-15/h4-13H,3,14H2,1-2H3,(H,24,29) |
Standard InChI Key | ZNGPGVIYGDVNQO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound, with the systematic IUPAC name ethyl 4-[[2-[[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate, has a molecular formula of C23H21N5O4S and a molecular weight of 463.51 g/mol. Its structure integrates three key components:
-
Triazolo[4,3-b]pyridazine: A bicyclic system combining a triazole and pyridazine ring, known for enhancing metabolic stability and binding affinity in drug molecules.
-
4-Methoxyphenyl group: A substituent at position 3 of the triazole ring, contributing to hydrophobic interactions in biological systems.
-
Thioacetamido-benzoate side chain: A flexible linker connecting the heterocycle to the ethyl benzoate moiety, facilitating solubility and target engagement.
The Standard InChIKey (ZNGPGVIYGDVNQO-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while the SMILES string (CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2) provides a machine-readable representation of its connectivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 852376-55-7 |
Molecular Formula | C23H21N5O4S |
Molecular Weight | 463.51 g/mol |
IUPAC Name | Ethyl 4-[[2-[[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Topological Polar Surface Area | 132 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves multi-step reactions, as outlined below:
-
Formation of the Triazolo-Pyridazine Core:
-
Thioether Linkage Introduction:
-
Reaction of the pyridazine intermediate with mercaptoacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) forms the thioacetamide bridge.
-
-
Esterification and Functionalization:
-
Coupling with ethyl 4-aminobenzoate using EDCI/HOBt-mediated amidation completes the structure.
-
Challenges in Purification
The compound’s low solubility in aqueous media necessitates chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Crystallization attempts from ethanol/water mixtures yield amorphous solids, suggesting polymorphism challenges.
Biological Activities and Mechanisms
Anticancer Activity
Triazolo-pyridazines exhibit anticancer properties through kinase inhibition. For example, derivatives targeting Aurora kinases show IC50 values of 15–50 nM in leukemia cell lines . The methoxyphenyl group in Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may enhance DNA intercalation, as observed in analogous compounds .
Table 2: Comparative Biological Activities of Triazolo-Pyridazine Derivatives
Compound | Target Pathway | IC50/EC50 |
---|---|---|
Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | ER Stress/Apoptosis | Pending |
Methyl 4-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | Aurora Kinase | 28 nM |
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione | Topoisomerase II | 1.2 µM |
Pharmacokinetic Considerations
Metabolic Stability
The ethyl benzoate ester is susceptible to hydrolysis by carboxylesterases, generating the free carboxylic acid metabolite. In vitro hepatic microsome assays predict a half-life of 2.3 hours in human models.
Blood-Brain Barrier Permeability
Comparative Analysis with Structural Analogs
Role of the Methoxy Group
Replacing the 4-methoxyphenyl substituent with electron-withdrawing groups (e.g., nitro) reduces anticancer efficacy by 70%, highlighting the importance of methoxy’s electron-donating effects .
Impact of the Thioether Linker
Compounds with oxygen-based linkers exhibit 50% lower kinase inhibition compared to thioether analogs, underscoring the sulfur atom’s role in hydrogen bonding and hydrophobic interactions.
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance solubility and tumor targeting. Preliminary studies with similar compounds show a 3-fold increase in tumor accumulation .
Combination Therapies
Synergy with PARP inhibitors (e.g., olaparib) is plausible given the compound’s potential DNA damage response modulation. In silico docking studies identify PARP1’s zinc-finger domain as a putative binding site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume